molecular formula C9H18O3P+ B14625074 1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide CAS No. 54439-60-0

1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide

Cat. No.: B14625074
CAS No.: 54439-60-0
M. Wt: 205.21 g/mol
InChI Key: SVXVSANDGYGNRT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to oxygen atoms, forming a cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dry toluene to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

54439-60-0

Molecular Formula

C9H18O3P+

Molecular Weight

205.21 g/mol

IUPAC Name

5-butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide

InChI

InChI=1S/C9H18O3P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h3-8H2,1-2H3/q+1

InChI Key

SVXVSANDGYGNRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CO[P+](=O)OC1)CC

Origin of Product

United States

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